molecular formula C16H19NO4 B12275487 (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

Katalognummer: B12275487
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: LLYPBFFHBZBNBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-oxo-piperidine, which is then reacted with ethyl oxalyl chloride to form the desired ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism by which (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-4-oxo-piperidine: Shares the piperidine and benzyl groups but lacks the ester functionality.

    Ethyl 4-oxo-piperidine-3-carboxylate: Similar structure but with different substituents on the piperidine ring.

Uniqueness

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

Molekularformel

C16H19NO4

Molekulargewicht

289.33 g/mol

IUPAC-Name

ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)-2-oxoacetate

InChI

InChI=1S/C16H19NO4/c1-2-21-16(20)15(19)13-11-17(9-8-14(13)18)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI-Schlüssel

LLYPBFFHBZBNBY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C1CN(CCC1=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.